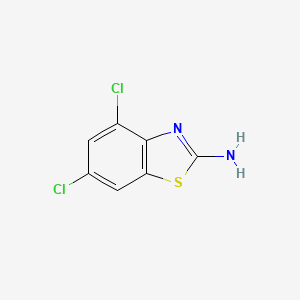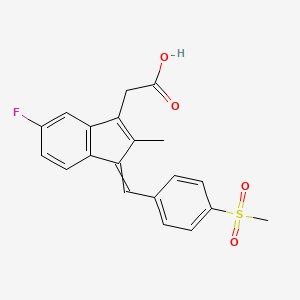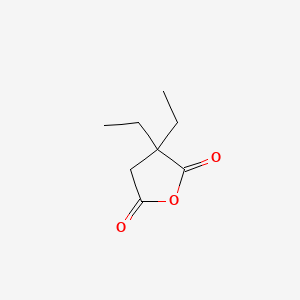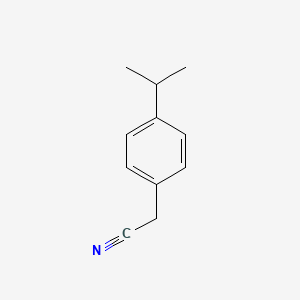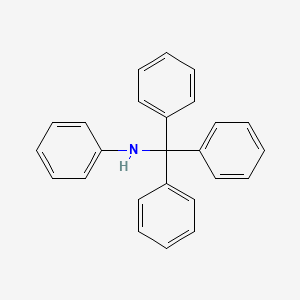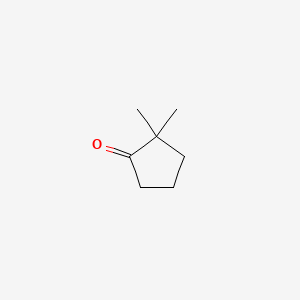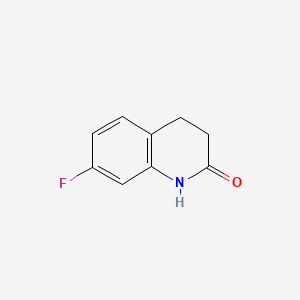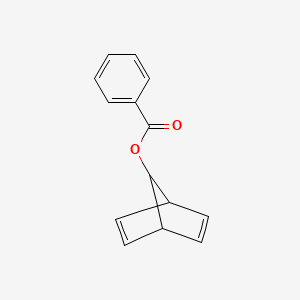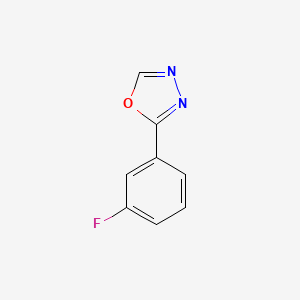
3,9-Dodecadiyne
説明
3,9-Dodecadiyne is an internal diyne . It can undergo nickel-catalyzed cycloaddition with aryl nitriles to form pyridines . It may be used as a monomer to prepare soluble hyperbranched poly (phenylenealkenes) via transition metal-catalyzed polycyclotrimerization .
Synthesis Analysis
The synthesis of 3,9-Dodecadiyne involves two stages . In the first stage, 1,7-Octadiyne reacts with n-butyllithium in tetrahydrofuran and hexane at -78°C for 1 hour. In the second stage, ethyl iodide reacts with 1,3-dimethyl-3,4,5,6-tetrahydro-2 (1H)-pyrimidinone in tetrahydrofuran and hexane .Molecular Structure Analysis
The molecular formula of 3,9-Dodecadiyne is C12H18 . It has an average mass of 162.271 Da and a mono-isotopic mass of 162.140854 Da .Chemical Reactions Analysis
3,9-Dodecadiyne can undergo a reaction with 4 H2 to form C12H26 . The enthalpy of this reaction at standard conditions is -549 ± 2 kJ/mol .Physical And Chemical Properties Analysis
3,9-Dodecadiyne has a density of 0.8±0.1 g/cm3 . Its boiling point is 228.9±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.2 mmHg at 25°C . The enthalpy of vaporization is 44.7±0.8 kJ/mol . The flash point is 83.7±16.7 °C . The index of refraction is 1.467 . The molar refractivity is 53.7±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .科学的研究の応用
Synthesis of Hyperbranched Poly(phenylenealkenes)
3,9-Dodecadiyne: is utilized as a monomer in the synthesis of hyperbranched poly(phenylenealkenes) through transition metal-catalyzed polycyclotrimerization . This process results in polymers with a highly branched, three-dimensional architecture, which are of interest due to their potential applications in light-emitting diodes, drug delivery systems, and as precursors for carbon materials.
Preparation of Tetrahydroanthracene Derivatives
Researchers employ 3,9-Dodecadiyne as a starting material for the synthesis of 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene . These derivatives are significant in the study of organic semiconductors and have implications in the development of organic photovoltaic cells.
Thermophysical Property Research
The compound’s thermophysical properties are critically evaluated, providing essential data for various applications, including the design of new materials and the development of thermal management systems .
Reaction Thermochemistry Studies
3,9-Dodecadiyne: is involved in reaction thermochemistry studies, where its enthalpy of reaction and other related thermodynamic properties are measured. Such data are crucial for understanding the energetics of chemical reactions and for the design of chemical processes .
Mass Spectrometry Analysis
The mass spectrum of 3,9-Dodecadiyne is analyzed to understand its fragmentation pattern under electron ionization. This information is valuable for identifying the compound in complex mixtures and for elucidating its structure .
Material Science Applications
Due to its unique structure, 3,9-Dodecadiyne is explored for its potential applications in material science, particularly in the development of new polymeric materials with advanced properties .
Organic Synthesis
3,9-Dodecadiyne: serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its application in this field is driven by the need for new organic compounds with specific functions .
Analytical Chemistry
In analytical chemistry, 3,9-Dodecadiyne can be used as a standard or reference compound in various spectroscopic and chromatographic techniques, aiding in the qualitative and quantitative analysis of chemical substances .
作用機序
Target of Action
The primary target of 3,9-Dodecadiyne is aryl nitriles . Aryl nitriles are organic compounds that contain a cyano functional group (-C≡N) attached to an aromatic ring. They play a crucial role in the synthesis of a wide range of chemical compounds.
Mode of Action
3,9-Dodecadiyne interacts with its targets through a process known as nickel-catalyzed cycloaddition . In this reaction, 3,9-Dodecadiyne and aryl nitriles combine in the presence of a nickel catalyst to form pyridines .
Biochemical Pathways
The nickel-catalyzed cycloaddition of 3,9-Dodecadiyne and aryl nitriles leads to the formation of pyridines . Pyridines are a class of organic compounds with a wide range of applications in the pharmaceutical industry, agrochemicals, and materials science. The formation of pyridines can therefore impact various biochemical pathways, particularly those related to these applications.
Pharmacokinetics
Its physical properties such as boiling point and density can provide some insights into its potential bioavailability
Result of Action
The primary result of 3,9-Dodecadiyne’s action is the formation of pyridines . Pyridines are important in a variety of fields. For instance, in pharmaceuticals, they are part of the structure of several drugs. In materials science, they are used in the synthesis of polymers and dyes.
特性
IUPAC Name |
dodeca-3,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXYOMUNKJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210817 | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dodecadiyne | |
CAS RN |
61827-89-2 | |
| Record name | 3,9-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dodecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,9-dodecadiyne behave differently from terminal diynes in polymerization reactions with thexylborane?
A: Unlike terminal diynes like 1,7-octadiyne, 3,9-dodecadiyne does not lead to gelation during polymerization with thexylborane even when an excess of the borane is used []. This difference arises because 3,9-dodecadiyne, being an internal diyne, does not possess terminal alkyne groups. Therefore, the hydroboration reaction with thexylborane proceeds without the formation of vinylborane units in the polymer chain, preventing crosslinking and subsequent gelation.
Q2: Can 3,9-dodecadiyne be used to synthesize organometallic compounds?
A: Yes, 3,9-dodecadiyne can participate in zirconium-mediated reductive cyclization reactions to generate zirconacyclopentadienes []. These intermediates can be further functionalized through transmetalation reactions. For instance, reacting the zirconacyclopentadiene derived from 3,9-dodecadiyne with chlorodiphenylphosphine yields a novel bidentate phosphine ligand [].
Q3: Are there studies investigating the influence of different catalysts on the polymerization of 3,9-dodecadiyne?
A: While the provided abstracts don't offer specific details about various catalysts, one abstract mentions research focusing on the "molecular architectures of poly(3,9-dodecadiynes) by different catalysts" []. This suggests that investigations into catalyst influence on the polymerization of this diyne are underway. It would be interesting to explore how different catalysts might impact the polymer structure, molecular weight, and ultimately the material properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



